4-Bromo-5-ethyl-N'-((5-fluorothiophen-2-yl)methylene)thiophene-2-carbohydrazide
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Overview
Description
4-BROMO-5-ETHYL-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-ETHYL-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of thiophene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The acylated thiophene is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Hydrazide Formation: The brominated product is reacted with hydrazine hydrate to form the carbohydrazide.
Condensation: Finally, the carbohydrazide is condensed with 5-fluoro-2-thiophenecarboxaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-ETHYL-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
4-BROMO-5-ETHYL-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-5-ETHYL-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-5-ETHYL-2-THIOPHENECARBOHYDRAZIDE: Lacks the fluorine and methylene groups, resulting in different biological activities.
5-ETHYL-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE: Lacks the bromine atom, which affects its reactivity and applications.
Uniqueness
4-BROMO-5-ETHYL-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H10BrFN2OS2 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-bromo-5-ethyl-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10BrFN2OS2/c1-2-9-8(13)5-10(19-9)12(17)16-15-6-7-3-4-11(14)18-7/h3-6H,2H2,1H3,(H,16,17)/b15-6+ |
InChI Key |
KOOHPTBFJILDIL-GIDUJCDVSA-N |
Isomeric SMILES |
CCC1=C(C=C(S1)C(=O)N/N=C/C2=CC=C(S2)F)Br |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NN=CC2=CC=C(S2)F)Br |
Origin of Product |
United States |
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